N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is a compound that can be associated with the field of organic chemistry, particularly in the context of carboxamide derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide.

Synthesis Analysis

The synthesis of related carboxamide compounds involves the use of bidentate directing groups and palladium-catalyzed C-H activation/functionalization. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been reported as a new bidentate directing group for the Pd(II)-catalyzed arylation and oxygenation of various carboxamide systems, including cyclobutanecarboxamide derivatives . This suggests that a similar approach could potentially be applied to the synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, utilizing Pd(II) catalysis and appropriate directing groups to achieve the desired arylation at the cyclobutanecarboxamide core.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is often confirmed using X-ray crystallography. For example, the paper on the synthesis and crystal structure of a molecule with antiproliferative activity provides the crystal structure of a related compound, which could offer insights into the potential molecular geometry and intermolecular interactions of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide . Additionally, the regio- and stereoselectivity observed in the Pd(II)-catalyzed arylation of carboxamides can be ascertained from X-ray structures, which would be relevant for understanding the molecular structure of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide .

Chemical Reactions Analysis

The chemical reactivity of carboxamide derivatives can be influenced by the presence of substituents on the aromatic ring and the nature of the carboxamide moiety. The papers do not directly address the chemical reactions of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, but they do provide examples of reactions involving similar compounds, such as arylation, acetoxylation, and benzylation, which are facilitated by Pd(II) catalysis and the use of directing groups . These reactions are crucial for the functionalization of the carboxamide core and could be relevant to the chemical reactivity of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as polymorphism, thermal stability, and spectroscopic characteristics, are important for their characterization and potential applications. The paper on TKS159, a related compound, discusses the preparation and characterization of two polymorphs with different thermal and spectroscopic properties . This information can be useful for predicting the behavior of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide under various conditions and for understanding its stability and potential polymorphic forms.

科学的研究の応用

Synthesis and Characterization

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is involved in various synthesis and characterization studies. For instance, Hassan et al. (2014) synthesized new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which included similar compounds for cytotoxic activity evaluation against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014). Additionally, Lu et al. (2021) synthesized and determined the crystal structure of a molecule with a similar composition, revealing its antiproliferative activity against cancer cell lines (Lu et al., 2021).

Antimicrobial Activity

Bhattacharjee et al. (2012) explored the antimicrobial activity of certain thiophene derivatives, including compounds similar to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, highlighting their potential in fighting bacterial and fungal infections (Bhattacharjee et al., 2012).

Electrochemical Applications

Sun et al. (2016) reported on electroactive polyamides containing bis(diphenylamino)-fluorene units, where similar compounds were used. These polyamides demonstrated excellent solubility, thermal stability, and electrochromic characteristics (Sun et al., 2016).

Neurological Research

In neurological research, Kepe et al. (2006) utilized a similar compound in PET imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients, demonstrating the compound's relevance in neurological diagnostics (Kepe et al., 2006).

Corrosion Inhibition

Abu-Rayyan et al. (2022) investigated acrylamide derivatives, including compounds structurally similar to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, for their effectiveness as corrosion inhibitors in nitric acid solutions, indicating potential applications in materials science (Abu-Rayyan et al., 2022).

特性

IUPAC Name |

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZAZMNYJBDQSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

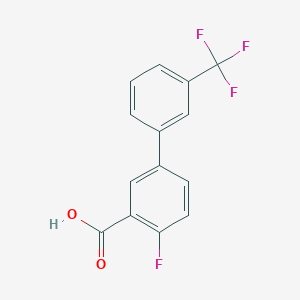

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)